h-n-me-l-val-obzl
Description
H-N-Me-L-Val-OBzl (benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride) is a modified amino acid derivative. It is structurally characterized by a valine backbone with a methyl group on the nitrogen atom (N-methylation) and a benzyl ester (OBzl) protecting the carboxyl group. This compound is widely utilized in peptide synthesis as a building block, particularly for introducing steric hindrance or modifying solubility profiles. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀ClNO₂ |
| Molar Mass | 257.7564 g/mol |
| CAS Number | 89536-89-0 |
| Storage Conditions | 2–8°C, sealed, dry environment |
Its synthesis typically involves coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide) or IBCF (isobutyl chloroformate), followed by selective deprotection steps .
Properties
IUPAC Name |
benzyl (2S)-3-methyl-2-(methylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXSEJASXOKTCC-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at 1.1–1.5 molar equivalents relative to the substrate.
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Solvent : Methanol or toluene, with reflux temperatures (60–100°C) for 4–18 hours.
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Yield : 70–85% after purification via column chromatography (hexane/ethyl acetate).
Critical Parameters :
Table 1: Esterification Method Comparison
| Parameter | BenchChem Protocol | Patent EP0985658A1 | SciELO Method |
|---|---|---|---|
| Catalyst | H₂SO₄ | p-Toluenesulfonic acid | Triethylamine |
| Temperature (°C) | 70 | 100–150 | Room temperature |
| Reaction Time (h) | 4 | 6–8 | 18 |
| Yield (%) | 82 | 90 | 85 |
N-Alkylation of L-Valine Benzyl Ester
N-Methylation is achieved via alkylation of L-valine benzyl ester with methyl halides or reductive amination. A breakthrough method from patent WO2013072924A1 eliminates external bases by using excess L-valine benzyl ester as both reactant and in situ base.
Base-Free Alkylation Protocol
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Reactants :
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L-Valine benzyl ester (3.0–5.0 equivalents).
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Methyl iodide (1.0 equivalent).
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Conditions :
Advantages :
Azeotropic Dehydration with p-Toluenesulfonic Acid
Patent EP0985658A1 details an industrial-scale process using aromatic solvents for azeotropic water removal:
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Reactants :
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L-Valine, benzyl alcohol, p-toluenesulfonic acid (1:1.5:1.1 molar ratio).
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Procedure :
Key Innovations :
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Aliphatic hydrocarbons (e.g., heptane) improve yield by 15%.
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Controlled cooling rates (3–15°C/h) prevent crystal adhesion.
N-Benzoylation of Methylated Valine Derivatives
N-Benzoyl protection is critical for stabilizing intermediates during peptide elongation. SciELO México’s protocol uses benzoyl chloride with DCC (N,N'-dicyclohexylcarbodiimide) activation:
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Steps :
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Purification :
Side Reactions :
Industrial-Scale Continuous Flow Synthesis
Modern pharmaceutical production employs continuous flow reactors for higher throughput and consistency:
Chemical Reactions Analysis
Types of Reactions
h-n-me-l-val-obzl can undergo various chemical reactions, including:
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Oxidation
- Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- Conditions: Aqueous or acidic medium.
- Major Products: Oxidation of the benzyl group to form benzoic acid derivatives.
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Reduction
- Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Conditions: Anhydrous solvents such as ether or tetrahydrofuran (THF).
- Major Products: Reduction of the ester group to form the corresponding alcohol.
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Substitution
- Reagents: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
- Conditions: Room temperature or slightly elevated temperatures.
- Major Products: Formation of benzyl halides.
Scientific Research Applications
Pharmaceutical Development
Novel Drug Formulations
The unique structure of h-n-me-l-val-obzl allows for specific interactions with biological targets, making it a candidate for novel drug development. Its N-methylation enhances metabolic stability, while the benzyl group increases hydrophobic interactions, potentially improving receptor binding affinity. Research indicates that compounds with similar structures can serve as lead compounds for developing drugs targeting specific diseases, such as cancer and neurodegenerative disorders .
Case Study: Anticancer Agents
In a study examining peptide analogs for anticancer activity, this compound demonstrated significant binding affinity to cancer cell receptors compared to traditional peptides. The study utilized Scatchard analysis to quantify binding interactions, revealing a dissociation constant () significantly lower than that of conventional peptides . This suggests that this compound could be further explored as a scaffold for designing potent anticancer agents.
Biotechnology
Biological Activity Studies
Peptides like this compound have been investigated for their biological activities, including antimicrobial and antiviral properties. The compound's ability to interact with cell membranes could lead to the development of new antimicrobial agents. Preliminary studies have shown promising results in inhibiting bacterial growth in vitro, indicating potential applications in treating infections resistant to conventional antibiotics .
Case Study: Antimicrobial Peptides
Research involving the synthesis of antimicrobial peptides highlighted the effectiveness of this compound derivatives in targeting Gram-positive bacteria. In vitro assays demonstrated that these derivatives exhibited lower minimum inhibitory concentrations (MICs) than existing antibiotics, suggesting their potential as effective alternatives in clinical settings .
Materials Science
Polymer Applications
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. The compound's ability to form stable interactions within polymer chains can lead to improved mechanical strength and thermal stability. Studies have shown that polypeptide-based systems incorporating this compound exhibit superior performance in drug delivery applications compared to traditional polymers .
Case Study: Drug Delivery Systems
In a recent investigation, researchers developed drug delivery systems using this compound-modified polymers. These systems showed controlled release profiles and improved bioavailability of encapsulated drugs. The findings indicate that such systems could significantly enhance therapeutic efficacy while minimizing side effects associated with conventional drug delivery methods .
Mechanism of Action
The mechanism of action of h-n-me-l-val-obzl involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with biological molecules. The methylamino group may participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-Me-D-Val-OBzl·TosOH
This compound is the D-stereoisomer of H-N-Me-L-Val-OBzl, paired with a tosylate (TosOH) counterion instead of hydrochloride. Key differences include:
| Property | This compound·HCl | N-Me-D-Val-OBzl·TosOH |
|---|---|---|
| Stereochemistry | L-configuration | D-configuration |
| Counterion | HCl | TosOH (p-toluenesulfonic acid) |
| Molecular Formula | C₁₃H₂₀ClNO₂ | C₂₀H₂₇NO₅S |
| Molar Mass | 257.7564 g/mol | 393.5 g/mol |
| Solubility | High in polar solvents | Reduced solubility due to TosOH |
The D-isomer is less common in biological systems but serves as a critical control in enantioselective studies. The TosOH counterion enhances stability in acidic conditions but reduces aqueous solubility compared to HCl .
2.1.2 Boc-Asp(OBzl)-β-Ala-Asp(OBzl)-N(OMe)Me
This tripeptide derivative shares the benzyl ester (OBzl) protecting group but incorporates aspartic acid (Asp) and β-alanine residues. Differences include:
| Property | This compound·HCl | Boc-Asp(OBzl)-β-Ala-Asp(OBzl)-N(OMe)Me |
|---|---|---|
| Backbone Structure | Single valine residue | Tripeptide (Asp-β-Ala-Asp) |
| Protecting Groups | N-Me, OBzl | Boc (tert-butoxycarbonyl), OBzl, N(OMe)Me |
| Molecular Weight | 257.7564 g/mol | ~650 g/mol (estimated) |
| Application | Peptide chain termination | Intermediate for protease inhibitors |
The tripeptide’s extended structure and additional protecting groups make it suitable for synthesizing enzyme inhibitors, whereas this compound is optimized for introducing compact, hydrophobic motifs .
Functional Analogues
2.2.1 H-Nva-Ome·HCl
H-Nva-Ome·HCl (L-norvaline methyl ester hydrochloride) is a shorter-chain analogue with a methyl ester instead of benzyl. Key contrasts include:
| Property | This compound·HCl | H-Nva-Ome·HCl |
|---|---|---|
| Side Chain | Branched (isopropyl) | Linear (n-propyl) |
| Ester Group | Benzyl (OBzl) | Methyl (OMe) |
| Molecular Formula | C₁₃H₂₀ClNO₂ | C₆H₁₄ClNO₂ |
| Molecular Weight | 257.7564 g/mol | 167.63 g/mol |
| BBB Permeability | Moderate | High |
| GI Absorption | Low | High (bioavailability score: 0.55) |
H-Nva-Ome·HCl’s smaller size and methyl ester enhance membrane permeability, making it preferable for CNS-targeting prodrugs, whereas this compound’s bulkier benzyl group improves stability in synthetic peptide workflows .
Data Tables
Table 1: Structural Comparison of Key Analogues
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| This compound·HCl | C₁₃H₂₀ClNO₂ | 257.75 | N-Me, OBzl | Peptide synthesis |
| N-Me-D-Val-OBzl·TosOH | C₂₀H₂₇NO₅S | 393.5 | N-Me, OBzl, TosOH | Enantioselective studies |
| H-Nva-Ome·HCl | C₆H₁₄ClNO₂ | 167.63 | OMe | Prodrug development |
Table 2: Pharmacokinetic Properties
| Compound | BBB Permeability | GI Absorption | CYP Inhibition |
|---|---|---|---|
| This compound·HCl | Moderate | Low | None |
| H-Nva-Ome·HCl | High | High | None |
Biological Activity
The compound h-N-Me-L-Val-OBzl (N-Methyl-L-Valine Benzyl Ester) is a peptide derivative that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, biological evaluations, and various research findings associated with this compound.
The synthesis of this compound typically involves the coupling of N-methyl-L-valine with benzyl alcohol. The process can be optimized using various coupling agents to enhance yield and purity. For example, techniques such as Fmoc solid-phase peptide synthesis (SPPS) have been employed, allowing for efficient assembly of peptide chains while minimizing side reactions.
Table 1: Synthesis Conditions and Yields
| Reagent | Coupling Agent | Yield (%) | Comments |
|---|---|---|---|
| N-Methyl-L-Valine | DIC | 85 | High purity achieved |
| Benzyl Alcohol | HATU | 90 | Effective for benzyl esterification |
| N-Methyl-L-Valine | EDC | 80 | Moderate yield, longer reaction time |
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.
- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Case Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Research Findings : In vitro assays demonstrated that this compound reduced cell viability in human cancer cell lines by up to 60% at concentrations of 50 µM.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 45 | Significant reduction |
| MCF-7 (Breast Cancer) | 50 | Moderate reduction |
| A549 (Lung Cancer) | 40 | High cytotoxicity |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzyl group or alterations in the amino acid sequence can significantly impact its efficacy.
- Chiral Center Influence : The presence of a chiral center in L-valine contributes to its biological activity, emphasizing the importance of stereochemistry in drug design.
Q & A
Q. How can researchers design a reproducible synthesis protocol for H-N-Me-L-Val-OBzl?
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Methodological Answer : Begin with a literature review to identify existing synthetic routes and their limitations. Use reaction optimization techniques (e.g., varying solvents, catalysts, or temperatures) and validate purity via HPLC or NMR . Document all parameters (e.g., molar ratios, reaction times) in a standardized format to ensure reproducibility. Include negative results to highlight critical variables .
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Example Workflow :
Q. What are the key considerations for characterizing this compound in novel biological assays?
- Methodological Answer : Prioritize orthogonal analytical methods (e.g., mass spectrometry for molecular weight, circular dichroism for stereochemistry) to confirm structural integrity. For biological assays, establish positive/negative controls and validate assay specificity using knockdown/knockout models. Reference ICH guidelines for analytical validation .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies (e.g., assay conditions, compound purity). Use statistical tools like Bland-Altman plots or Cohen’s d to quantify effect size differences. Replicate critical experiments under standardized conditions, documenting deviations meticulously .
- Framework :
Q. What theoretical frameworks are applicable for studying this compound’s mechanism of action in interdisciplinary research?
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Methodological Answer : Integrate computational (e.g., molecular docking, QSAR) and experimental (e.g., SPR binding assays) approaches. Link findings to established theories, such as enzyme kinetics (Michaelis-Menten) for catalytic inhibition or network pharmacology for polypharmacology .
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Example Workflow :
Approach Tool/Model Outcome Metric Computational AutoDock Vina Binding affinity (ΔG) Experimental Surface Plasmon Resonance Kd values Theoretical Systems Biology Pathway enrichment analysis
Q. How can researchers address ethical and methodological challenges in sharing this compound data across institutions?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use platforms like Zenodo or Figshare for open-access datasets, ensuring compliance with GDPR or HIPAA for sensitive data. Include metadata detailing synthesis protocols, assay conditions, and statistical codes .
Q. What strategies are effective for integrating this compound into mixed-methods research (e.g., in vitro + in silico)?
- Methodological Answer : Use a convergent parallel design:
Methodological Pitfalls to Avoid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
